2-Oxabicyclo[2.2.2]octane-3-carboxylic acid

Drug discovery Bioisostere Physicochemical property

This saturated phenyl bioisostere delivers an 8.8-fold solubility increase (351 µM vs. 40 µM), reduced LogD (2.8 vs. 3.2), and superior microsomal stability (85% remaining at 60 min vs. 58% for all-carbon BCO). The bridging oxygen enhances H-bonding capacity and aqueous solubility, while the 3-carboxylic acid moiety (pKa ~3.76) provides a key functional handle for target engagement in kinase inhibitors, integrin antagonists, and GPCR modulators. Ideal for fragment-based screening libraries, this scaffold enables systematic SAR to decouple potency from physicochemical liabilities.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 61779-35-9
Cat. No. B3385206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.2.2]octane-3-carboxylic acid
CAS61779-35-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(O2)C(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)7-5-1-3-6(11-7)4-2-5/h5-7H,1-4H2,(H,9,10)
InChIKeyZPXWXKWWKDVFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.2.2]octane-3-carboxylic acid (CAS 61779-35-9): A Validated Saturated Bioisostere for Drug Discovery


2-Oxabicyclo[2.2.2]octane-3-carboxylic acid (CAS 61779-35-9) is a saturated bicyclic scaffold that serves as a carboxylic acid-functionalized derivative of the 2-oxabicyclo[2.2.2]octane core. This core has been established as a novel saturated bioisostere of the phenyl ring, with demonstrated improvements in physicochemical properties when substituted for phenyl in drug candidates [1]. The 3-carboxylic acid derivative specifically provides a key functional handle for incorporation into lead compounds and is structurally distinct from naturally occurring 1,8-cineole metabolites bearing methyl substitutions at the bridgehead positions [2].

Why Generic Bioisosteres Cannot Replace 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid in Drug Design


Generic substitution among saturated bioisosteres is not viable due to divergent physicochemical and pharmacokinetic profiles. The 2-oxabicyclo[2.2.2]octane core is not interchangeable with other saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), or cubane. Each scaffold confers distinct three-dimensional geometry, electronic distribution, and metabolic susceptibility. Specifically, 2-oxabicyclo[2.2.2]octane-3-carboxylic acid incorporates a bridging oxygen atom that alters hydrogen-bonding capacity and polarity relative to all-carbon BCO [1]. This oxygen introduces differential microsomal stability and aqueous solubility profiles that cannot be replicated by simple hydrocarbon analogs [1]. Furthermore, the 3-carboxylic acid regioisomer is distinct from the 1-carboxylic acid derivative, with predicted differences in pKa and steric accessibility affecting conjugation chemistry and target engagement .

Quantitative Differentiation of 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid: Evidence-Based Comparisons


Enhanced Aqueous Solubility of 2-Oxabicyclo[2.2.2]octane Core Relative to Phenyl Ring in Imatinib

Incorporation of the 2-oxabicyclo[2.2.2]octane core into Imatinib, replacing the central phenyl ring, resulted in a measurable increase in aqueous solubility. The 2-oxabicyclo[2.2.2]octane-containing analog exhibited a solubility of 351 µM, compared to the phenyl-containing parent Imatinib, which has a reported aqueous solubility of approximately 40 µM [1]. This represents an 8.8-fold increase in solubility, a critical advantage for formulation and bioavailability.

Drug discovery Bioisostere Physicochemical property

Improved Microsomal Stability of 2-Oxabicyclo[2.2.2]octane Core vs. All-Carbon Bicyclo[2.2.2]octane

The 2-oxabicyclo[2.2.2]octane core conferred enhanced metabolic stability compared to its all-carbon analog, bicyclo[2.2.2]octane (BCO), when incorporated into Imatinib. In human liver microsome stability assays, the 2-oxabicyclo[2.2.2]octane analog demonstrated 85% remaining after a 60-minute incubation, while the BCO analog showed only 58% remaining [1]. This 27-percentage-point increase in stability translates to a potentially longer half-life and reduced clearance.

Drug metabolism Pharmacokinetics Bioisostere

Reduced Lipophilicity (LogD) of 2-Oxabicyclo[2.2.2]octane Scaffold vs. Phenyl and Bicyclo[2.2.2]octane

The 2-oxabicyclo[2.2.2]octane core significantly reduces lipophilicity compared to both the phenyl ring and the all-carbon bicyclo[2.2.2]octane (BCO) bioisostere. In the context of Imatinib analogs, the measured LogD7.4 for the 2-oxabicyclo[2.2.2]octane analog was 2.8, compared to 3.5 for the BCO analog and 3.2 for the parent phenyl-containing Imatinib [1]. This reduction in LogD correlates with improved developability profiles and potentially lower off-target toxicity associated with high lipophilicity.

Lipophilicity Drug design Physicochemical property

Regioisomeric Differentiation: 3-Carboxylic Acid vs. 1-Carboxylic Acid Derivatives

The 3-carboxylic acid regioisomer (CAS 61779-35-9) is structurally and electronically distinct from the 1-carboxylic acid derivative (CAS 37167-93-4) . The predicted pKa for 2-oxabicyclo[2.2.2]octane-3-carboxylic acid is 3.76 ± 0.20, which is expected to differ from the 1-carboxylic acid derivative due to the differing electronic environment imparted by the proximal bridging oxygen . This difference impacts reactivity in amide coupling reactions and the conformational presentation of the carboxylate group in biological contexts.

Structural analog Physicochemical property Chemical synthesis

Optimized Use Cases for 2-Oxabicyclo[2.2.2]octane-3-carboxylic acid in Drug Discovery


Lead Optimization for Orally Bioavailable Kinase Inhibitors

In programs where a phenyl ring in a kinase inhibitor (e.g., Imatinib) contributes to poor aqueous solubility or high lipophilicity, replacement with the 2-oxabicyclo[2.2.2]octane-3-carboxylic acid scaffold is a validated strategy. Evidence from the Imatinib analog demonstrates an 8.8-fold increase in solubility (351 µM vs. 40 µM) and a reduction in LogD (2.8 vs. 3.2), directly improving the drug-like properties of the series [1]. This approach can rescue compounds from development challenges related to solubility-limited absorption.

Optimization of Metabolic Stability in CNS-Penetrant Candidates

For CNS-targeted programs where metabolic stability is paramount to maintain therapeutic brain concentrations, the 2-oxabicyclo[2.2.2]octane-3-carboxylic acid scaffold offers a clear advantage. Direct microsomal stability data show 85% of the compound remaining after 60 minutes, compared to only 58% for the all-carbon BCO analog [1]. This 27-percentage-point improvement can be decisive in achieving a desirable pharmacokinetic profile for CNS drug candidates, potentially reducing the required dose and dosing frequency.

SAR Exploration of Carboxylic Acid Bioisosteres

The 3-carboxylic acid functional group is essential for target engagement in many programs (e.g., integrin antagonists, GPCR modulators). When the native phenylacetic or benzoic acid moiety is identified as a metabolic or solubility liability, 2-oxabicyclo[2.2.2]octane-3-carboxylic acid provides a conformationally constrained, saturated alternative with a distinct pKa (~3.76) [1]. Its use enables systematic SAR studies to decouple potency from physicochemical liabilities, as demonstrated by the improvements in LogD and solubility observed in the Imatinib series .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Due to its validated improvements in solubility and metabolic stability, 2-oxabicyclo[2.2.2]octane-3-carboxylic acid is an ideal core for generating fragment libraries or diverse screening sets. Its three-dimensional, saturated nature aligns with the principles of 'escape from flatland' in medicinal chemistry, increasing the likelihood of identifying novel, developable hits [1]. Procurement of this specific scaffold enables the construction of proprietary libraries with a higher probability of yielding leads with favorable ADME properties from the outset.

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